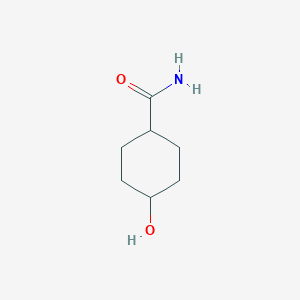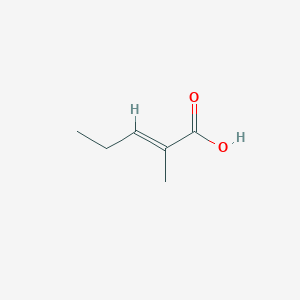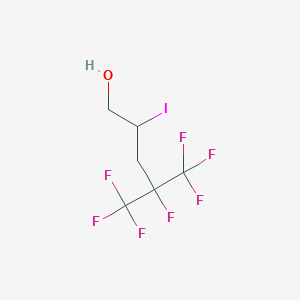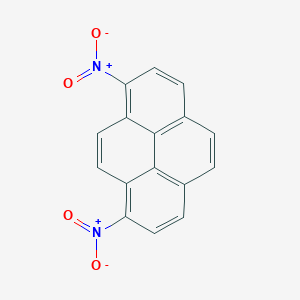
1-(2-Amino-5-hydroxyphenyl)propan-1-one
Overview
Description
1-(2-Amino-5-hydroxyphenyl)propan-1-one, also known as 5-Hydroxyindoleacetic acid (5-HIAA), is an important intermediate compound in the metabolism of serotonin. It is a metabolite of serotonin that is found in the urine and cerebrospinal fluid (CSF) of humans and other animals. 5-HIAA is a useful biomarker for the diagnosis of serotonin-related diseases, such as depression and anxiety. In addition, 5-HIAA is also used as a reagent in laboratory studies to study the metabolism of serotonin and its related compounds.
Scientific Research Applications
Uterine Relaxants : Compounds structurally related to 1-(2-Amino-5-hydroxyphenyl)propan-1-one, such as 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, have demonstrated potent uterine relaxant activity and can significantly delay labor onset in pregnant rats (Viswanathan, Kodgule, & Chaudhari, 2005).
Antiparkinsonian Activity : A lymphotropic prodrug, 1,3-dihexadecanoyl-2-[(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl] propane-1,2,3-triol, derived from a similar structure, has shown prolonged antiparkinsonian activity and improved biodistribution (Garzon-Aburbeh et al., 1986).
Synthetic Chemistry : Propargyloxycarbonyl chloride, which can protect hydroxyl and amino functionalities in amino alcohols and aminophenols, offers a new strategy for simultaneous protection and selective deprotection in synthetic steps involving similar compounds (Ramesh, Bhat, & Chandrasekaran, 2005).
Antimicrobial and Antioxidant Activities : Derivatives such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones have been studied for antimicrobial and antioxidant activities, though they show lower activity compared to certain other related compounds (Čižmáriková et al., 2020).
Medical Applications of Amine-Treated Polymers : Amine-treated polymers, which are related to this compound, show promise in medical applications due to their higher thermal stability and antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Copper-Based Materials Production : Copper(II) coordination compounds with substituted 3-[(2-hydroxyphenyl)methylidene]amino-propane-1,2-diols demonstrate potential for efficient and environmentally friendly production of copper-based materials (Gulea et al., 2013).
Antimicrobial Activity : Complexation of 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene] propane hydrazide with various ions has been studied for structural characterization and antimicrobial activity (Devi et al., 2019).
properties
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZNCHGYNRIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35364-15-9 | |
| Record name | 2-amino-5-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one in the synthesis of SN-38?
A1: this compound serves as a crucial building block in the synthesis of SN-38. The research describes its use in an iodine-catalyzed Friedländer condensation reaction with a tricyclic lactone intermediate (compound 6 in the abstract). [] This reaction forms the final six-membered ring of the camptothecin core structure, contributing to the successful synthesis of SN-38.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)



![Benz[a]anthracene-d12](/img/structure/B49388.png)
